molecular formula C9H8F3NO3 B1613431 Methyl 5-amino-2-(trifluoromethoxy)benzoate CAS No. 307989-43-1

Methyl 5-amino-2-(trifluoromethoxy)benzoate

Cat. No.: B1613431
CAS No.: 307989-43-1
M. Wt: 235.16 g/mol
InChI Key: MGEYHPSLXLUDAA-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of benzoic acid, where the benzoate group is substituted with an amino group at the 5-position and a trifluoromethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-(trifluoromethoxy)benzoate typically involves the following steps:

    Nitration: The starting material, methyl 2-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form derivatives with different functional groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Derivatives with different functional groups.

    Substitution Products: Various substituted benzoates.

Scientific Research Applications

Methyl 5-amino-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties, making it useful in the development of advanced materials.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

    Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 5-amino-2-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group at the 2-position.

Uniqueness: Methyl 5-amino-2-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

methyl 5-amino-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYHPSLXLUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622147
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307989-43-1
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2-trifluoromethoxybenzoic acid methyl ester (5.69 g, 21.5 mmol) was dissolved in ethanol 99.9% (80 mL) and added stannous(II)chloride dihydrate (24.2 g, 107 mmol). The suspension was stirred at 75° C. for 2 hours and then concentrated in vacuo. The residue was added ethyl acetate (100 mL) and water (50 mL) and pH was adjusted to pH 8 with 4 N sodium hydroxide (50 mL). The liquid was decanted from the fine precipitation, which occurred, and the precipitate was washed with ethyl acetate and decanted twice. The combine organic phases were washed with water:saturated sodium chloride (1:1) solution (2×100 mL), dried (magnesium sulphate) and concentrated in vacuo. The residue was purified by column chromatography (120 g silica) using ethyl acetate:heptane (1:1) as eluent to give 3.8 g of 5-amino-2-trifluoromethoxybenzoic acid methyl ester.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous(II)chloride dihydrate
Quantity
24.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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